4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride
Overview
Description
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is an organofluorine compound characterized by the presence of a difluoromethyl group and a benzimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride typically involves the introduction of the difluoromethyl group into the benzimidoyl chloride framework. One common method is the reaction of benzimidoyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced difluoromethylating reagents and catalysts can further streamline the production process, making it more cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidoyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. The chloride group can participate in nucleophilic substitution reactions, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-N-hydroxybenzimidoyl chloride
- 4-(Difluoromethyl)-N-hydroxybenzimidoyl bromide
- 4-(Difluoromethyl)-N-hydroxybenzimidoyl fluoride
Uniqueness
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is unique due to its specific combination of the difluoromethyl group and the benzimidoyl chloride moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPAKXKVRDPHR-GHXNOFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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